alpha-Hydroxy-N-methyl-N-(2-methylphenethylaminoethyl)-alpha-phenyl-2-thiopheneacetamide HCl
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Overview
Description
2-hydroxy-N-methyl-N-[2-[methyl(phenethyl)amino]ethyl]-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is an organic compound with a complex structure that includes a thiophene ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-N-[2-[methyl(phenethyl)amino]ethyl]-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps:
Formation of the Amide Linkage: This can be achieved by reacting an appropriate acid chloride with an amine under basic conditions.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Hydroxy Group Introduction: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can occur at the amide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-hydroxy-N-methyl-N-[2-(phenethyl)amino]ethyl]-2-phenylacetamide
- **2-hydroxy-N-methyl-N-[2-(methylamino)ethyl]-2-phenyl-2-thiophen-2-ylacetamide
Uniqueness
The presence of both the thiophene ring and the phenyl group in 2-hydroxy-N-methyl-N-[2-[methyl(phenethyl)amino]ethyl]-2-phenyl-2-thiophen-2-ylacetamide hydrochloride makes it unique compared to similar compounds. This unique structure may confer specific electronic or steric properties that enhance its activity or selectivity in various applications.
Properties
CAS No. |
24841-82-5 |
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Molecular Formula |
C24H29ClN2O2S |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C24H28N2O2S.ClH/c1-25(16-15-20-10-5-3-6-11-20)17-18-26(2)23(27)24(28,22-14-9-19-29-22)21-12-7-4-8-13-21;/h3-14,19,28H,15-18H2,1-2H3;1H |
InChI Key |
VQZWTQOOZLKLFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCN(C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.Cl |
Origin of Product |
United States |
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